A selective 5-HT2A antagonist with almost as high affinity (Ki = 5.3 nM) as ketanserin but with a much lower affinity for 5-HT2C sites (Ki = 620 nM).
4F 4PP oxalate
CAS No.:
Cat. No.: VC0004173
Molecular Formula: C24H28FNO5
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C24H28FNO5 |
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Molecular Weight | 429.5 g/mol |
IUPAC Name | (4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid |
Standard InChI | InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6) |
Standard InChI Key | VUJYJCRJPFMHEM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Chemical and Structural Properties
Molecular Composition and Synthesis
4F 4PP oxalate (chemical name: 4-(4-fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate) has a molecular formula of C₂₄H₂₈FNO₅ and a molecular weight of 429.49 g/mol . The compound’s structure combines a piperidine ring substituted with a 4-fluorobenzoyl group and a 4-phenylbutyl chain, stabilized by an oxalate counterion. This configuration enhances its affinity for 5-HT2A receptors while minimizing off-target interactions .
Synthesis typically involves coupling 4-fluorobenzoic acid derivatives with piperidine intermediates, followed by oxalate salt formation to improve solubility . The final product is ≥99% pure by HPLC analysis, ensuring reproducibility in laboratory use .
Solubility and Stability
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Solubility: Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM), but insoluble in aqueous buffers .
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Storage: Stable at room temperature for up to three years when protected from light and moisture .
Pharmacological Profile
Mechanism of Action
4F 4PP oxalate competitively inhibits 5-HT2A receptors, a subtype of serotonin receptors predominantly expressed in the central nervous system. These receptors modulate neurotransmitter release, synaptic plasticity, and behaviors such as anxiety and perception . By blocking 5-HT2A, the compound attenuates serotonin-induced calcium signaling in astrocytes and neuronal excitability .
Receptor Selectivity
Receptor Subtype | Affinity (Kᵢ, nM) | Selectivity Ratio (vs. 5-HT2A) |
---|---|---|
5-HT2A | 5.3 | 1 |
5-HT2C | 620 | 117-fold lower |
σ₁ | >10,000 | >1,887-fold lower |
Data derived from radioligand binding assays . |
The 117-fold selectivity for 5-HT2A over 5-HT2C receptors distinguishes 4F 4PP oxalate from earlier antagonists like ketanserin, which exhibit comparable affinity for both subtypes . This specificity reduces confounding effects in studies targeting 5-HT2A-mediated pathways.
Research Applications
In Vitro Studies
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Astrocyte Calcium Signaling: Hagberg et al. (1998) demonstrated that 4F 4PP oxalate (100 μM) inhibits 5-HT2A-dependent calcium influx in cultured astrocytes, confirming its utility in glial cell research .
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Receptor Trafficking: Rodríguez-Muñoz et al. (2018) used the compound to elucidate 5-HT2A’s role in modulating NMDA receptor activity, showing that 4F 4PP oxalate prevents serotonin-enhanced seizure susceptibility in rodent models .
In Vivo Models
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Pruritus Mechanisms: Lee et al. (2018) identified that peripheral 5-HT2B/TRPV4 pathways mediate itch responses to antidepressants; 4F 4PP oxalate attenuated these effects by blocking central 5-HT2A signaling .
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Pain Modulation: Gerhold et al. (2015) reported biphasic effects of 5-HT2A antagonism in spinal nociception, with 4F 4PP oxalate reducing hyperalgesia at nanomolar doses .
Parameter | Specification |
---|---|
Molecular Weight | 429.49 g/mol |
Purity | ≥99% (HPLC) |
CAS Number | 144734-36-1 |
Recommended Storage | Room temperature, desiccated |
Compiled from supplier datasheets . |
Recent Research Findings (2020–2025)
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Neuroprotection: A 2024 study found that 4F 4PP oxalate reduces glutamate excitotoxicity in hippocampal neurons by 40%, suggesting potential applications in stroke therapy .
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Psychiatric Disorders: Preclinical trials using 4F 4PP oxalate reversed hallucinogen-induced behaviors in mice, supporting 5-HT2A’s role in psychosis .
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